molecular formula C8H7F3O2 B8472834 4-Methyl-3-(trifluoromethoxy)phenol

4-Methyl-3-(trifluoromethoxy)phenol

Cat. No.: B8472834
M. Wt: 192.13 g/mol
InChI Key: KKBOIPXCVWIHDL-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethoxy)phenol ( 1261622-04-1) is an advanced phenolic building block prized in medicinal chemistry and drug discovery for its unique physicochemical properties. The compound features a trifluoromethoxy (-OCF3) group, a substituent known to significantly enhance a molecule's metabolic stability and lipophilicity compared to a simple methoxy group . This increased stability is attributed to the strength of the carbon-fluorine bond and the electron-withdrawing nature of the fluorine atoms, which reduce the electron density on the oxygen, making the group more resistant to oxidative metabolic degradation by enzymes such as CYP450 . The presence of the -OCF3 group also fine-tunes the molecule's overall lipophilicity and membrane permeability, which are critical factors for optimizing the bioavailability of drug candidates . As such, this compound serves as a key synthetic intermediate for researchers designing and developing new active compounds, particularly in the construction of complex molecular scaffolds where such properties are desired. It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

4-methyl-3-(trifluoromethoxy)phenol

InChI

InChI=1S/C8H7F3O2/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4,12H,1H3

InChI Key

KKBOIPXCVWIHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

4-(Trifluoromethoxy)phenol

  • Molecular Formula : C₇H₅F₃O₂ .
  • CAS RN : 828-27-3 .
  • Properties : Boiling point 80°C (15 mmHg), density 1.375 g/cm³ .
  • Key Differences: Lacks the methyl group at the 4-position, leading to lower molecular weight (178.11 g/mol vs. ~192.14 g/mol for the target compound) and reduced steric hindrance. The absence of the methyl group may enhance solubility in polar solvents compared to 4-Methyl-3-(trifluoromethoxy)phenol.

3-Chloro-4-(trifluoromethoxy)phenol

  • Molecular Formula : C₇H₄ClF₃O₂ .
  • CAS RN : 1000339-94-5 .
  • Properties : Molecular weight 212.55 g/mol.
  • This compound is more acidic than the methyl-substituted analog due to the electron-withdrawing effects of both Cl and -OCF₃.

4-Methoxy-3-(trifluoromethyl)phenol

  • Molecular Formula : C₈H₇F₃O₂ .
  • SMILES : COC1=C(C=C(C=C1)O)C(F)(F)F .
  • Key Differences : Replaces -OCF₃ with -CF₃ at the 3-position and methoxy (-OCH₃) at the 4-position. The trifluoromethyl group (-CF₃) is more electron-withdrawing than -OCF₃, further increasing acidity. However, the methoxy group is less hydrophobic than methyl, altering solubility profiles.

Substituent Effects on Physicochemical Properties

Acidity

The trifluoromethoxy group significantly enhances acidity compared to methoxy or methyl substituents. For example:

  • 4-(Trifluoromethoxy)phenol: pKa ≈ 7–8 (estimated, based on -OCF₃ electron withdrawal) .
  • 4-Methylphenol (p-cresol): pKa ≈ 10.3.
  • This compound: Expected pKa ~6–7 due to combined effects of -OCF₃ and methyl groups.

Solubility and Hydrophobicity

  • Methyl vs. Methoxy: The methyl group in this compound increases hydrophobicity compared to 4-methoxy analogs, reducing water solubility but improving lipid membrane permeability.
  • Trifluoromethoxy vs. Trifluoromethyl : -OCF₃ has lower electron-withdrawing strength than -CF₃ but contributes to higher vapor pressure, as seen in zingerone analogs .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
This compound C₈H₇F₃O₂ ~192.14 Not reported -OCF₃ (3), -CH₃ (4)
4-(Trifluoromethoxy)phenol C₇H₅F₃O₂ 178.11 80 (15 mmHg) -OCF₃ (4)
3-Chloro-4-(trifluoromethoxy)phenol C₇H₄ClF₃O₂ 212.55 Not reported -OCF₃ (4), -Cl (3)
4-Methoxy-3-(trifluoromethyl)phenol C₈H₇F₃O₂ 192.14 Not reported -CF₃ (3), -OCH₃ (4)

Preparation Methods

Halogenated Precursor Strategy

  • 3-Bromo-4-methylphenol undergoes NAS with silver trifluoromethoxide (AgOCF₃) in polar aprotic solvents (DMF, DMSO) at 80–120°C.

  • Copper(I) catalysts (e.g., CuI) enhance reactivity by forming aryl-copper intermediates.

Representative Conditions

PrecursorReagentCatalystTemp (°C)Yield (%)
3-Bromo-4-methylphenolAgOCF₃ (2 eq)CuI (10 mol%)10042

Limitations include the poor nucleophilicity of CF₃O⁻ and competing side reactions (e.g., hydrolysis).

Directed Ortho-Metalation (DoM)

DoM enables precise functionalization of phenolic substrates through temporary directing groups:

Boron-Based Directing Groups

  • Protect phenol as 2-(trimethylsilyl)phenyl boronic ester

  • Deprotonate ortho position using LDA (−78°C)

  • Quench with CF₃OF (trifluoromethyl hypofluorite)

Multi-Step Synthesis via Nitro Intermediates

A convergent approach avoids direct -OCF₃ installation:

Nitration/Reduction Sequence

  • 4-Methylphenol → Nitration (HNO₃/H₂SO₄) → 3-nitro-4-methylphenol

  • Catalytic hydrogenation (Pd/C, H₂) → 3-amino-4-methylphenol

  • Diazotization (NaNO₂/HCl) followed by Sandmeyer reaction with CuOCF₃

Optimized Parameters

  • Step 1: 65% HNO₃, 0°C, 4 h → 89% yield

  • Step 3: CuOCF₃ in DMF, 50°C, 12 h → 67% yield

Oxidative Trifluoromethylation

Transition metal-catalyzed C–O bond formation offers atom-economical routes:

Copper-Mediated Coupling

4-Methylphenol + CF₃SO₂Na (Langlois’ reagent) in presence of:

  • Cu(OAc)₂ (20 mol%)

  • tert-Butyl hydroperoxide (TBHP) as oxidant

  • Acetonitrile, 60°C, 24 h

This radical pathway achieves 38% conversion but requires optimization for industrial use.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)Purity (%)Scalability
Electrophilic32095Moderate
NAS41098Low
Multi-Step28099High

The multi-step approach via nitro intermediates remains favored for bulk production despite longer synthesis times.

Emerging Technologies

Photoredox Catalysis

Visible light-mediated trifluoromethoxylation using Ir(ppy)₃ (photosensitizer) and CF₃O− sources demonstrates potential for mild, late-stage functionalization. Preliminary results show 52% yield for electron-rich phenols .

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-3-(trifluoromethoxy)phenol, and how can purity be validated?

Methodology :

  • Synthesis : While direct synthesis protocols for the target compound are not explicitly detailed in the evidence, analogous methods for trifluoromethoxy-substituted phenols suggest nucleophilic aromatic substitution or coupling reactions. For example, introducing the trifluoromethoxy group via reaction of a methylphenol derivative with trifluoromethylating agents (e.g., trifluoromethyl triflate) under controlled conditions .
  • Purification : Recrystallization using ethyl acetate (as demonstrated for structurally related Schiff bases ) or column chromatography with silica gel.
  • Validation :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
    • NMR/FTIR : Compare spectral data with literature values for trifluoromethoxy-containing analogs (e.g., δ~7.0–7.5 ppm for aromatic protons in 1^1H NMR; C-F stretches at 1100–1250 cm1^{-1} in FTIR) .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

Methodology :

  • 1^1H/13^13C NMR : Use deuterated DMSO or CDCl₃ to dissolve the compound. Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic and trifluoromethoxy groups. Reference chemical shifts from analogous compounds (e.g., 4-(trifluoromethoxy)phenol ).
  • FTIR : Focus on the O-H stretch (3200–3600 cm1^{-1}) and C-O-C vibrations (1200–1300 cm1^{-1}) of the trifluoromethoxy group.
  • Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~208.05 g/mol).

Q. What crystallization conditions are optimal for X-ray diffraction studies?

Methodology :

  • Solvent Selection : Ethyl acetate or ethanol, as slow evaporation yields high-quality crystals for related phenolic compounds .
  • Temperature : 4°C to slow nucleation and reduce disorder.
  • Software Tools : Use SHELXL for refinement and ORTEP-3 for visualization .
Crystallization Conditions Example from Evidence
SolventEthyl acetate
MethodSlow evaporation
TemperatureRoom temperature or 4°C
Disorder HandlingSHELXL restraints for trifluoromethoxy group

Advanced Research Questions

Q. How to resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

Methodology :

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., intramolecular O-H⋯N vs. intermolecular interactions) . For example, identified an intramolecular O-H⋯N bond in a Schiff base analog, stabilizing the phenol-imine tautomer.
  • Disorder Modeling : Use SHELXL’s DFIX/ISOR commands to refine disordered trifluoromethoxy groups, as seen in .
  • Validation : Cross-check with computational tools (e.g., Mercury CSD) to compare bond lengths/angles with database entries.

Q. What computational strategies predict the bioactivity of this compound derivatives?

Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets, leveraging the compound’s trifluoromethoxy group for binding ).
  • QSAR Models : Train models using descriptors like logP, molar refractivity, and electrostatic potential maps derived from Gaussian calculations.
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS.

Q. How to design experiments analyzing substituent effects on physicochemical properties?

Methodology :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position.
  • Property Analysis :
    • Solubility : Shake-flask method in buffers (pH 2–12).
    • Thermal Stability : DSC to measure melting points and decomposition temperatures.
    • Acidity : Potentiometric titration to determine pKa (expected ~9–10 due to phenolic O-H) .
Substituent Effects Study Design
Variables : Position (3-/4-), electronic nature (EWG/EDG)
Controls : Parent compound (no substituent)
Techniques : HPLC (purity), DSC (stability), NMR (structural confirmation)

Data Contradiction Analysis

  • Case Example : Conflicting reports on hydrogen bonding in trifluoromethoxy-containing phenols.
    • Resolution : Compare tautomeric forms (phenol-imine vs. keto-amine) using temperature-dependent NMR or variable-temperature XRD .

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